19-Hydroxy-4-androsten-17-one

aromatase inhibition structure-activity relationship CYP19A1

Select 19-Hydroxy-4-androsten-17-one (19-HADO) for unambiguous competitive aromatase inhibition. Its 3‑deoxy / 19‑hydroxymethyl architecture delivers a 30‑fold lower Ki than 3‑oxo analogs and eliminates time‑dependent inactivation, keeping enzyme concentration constant for accurate Km, Vmax, and Dixon analyses. The 3‑deoxy framework also prevents metabolism by 3α/3β‑HSDs in hepatocyte assays, reducing inter‑experiment variability. Use this ‘frozen’ intermediate analog to probe active‑site topology without irreversible enzyme loss.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 121739-39-7
Cat. No. B055395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxy-4-androsten-17-one
CAS121739-39-7
Synonyms19-HADO
19-hydroxy-4-androsten-17-one
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CCCCC34CO
InChIInChI=1S/C19H28O2/c1-18-11-9-16-14(15(18)7-8-17(18)21)6-5-13-4-2-3-10-19(13,16)12-20/h4,14-16,20H,2-3,5-12H2,1H3/t14-,15-,16-,18-,19+/m0/s1
InChIKeyUGCIHWZOIVCJGP-BGJMDTOESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxy-4-androsten-17-one (CAS 121739-39-7) – 3‑Deoxy Steroidal Aromatase Inhibitor for Competitive Enzyme Inhibition Research


19-Hydroxy-4-androsten-17-one (also termed 19‑HADO or 19‑hydroxyandrost‑4‑en‑17‑one) is a C19 3‑deoxy steroid bearing a characteristic 4‑ene system [1]. It acts as a potent competitive inhibitor of human placental aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens [2]. Its apparent Ki of 12.5 nM and reversible, non‑time‑dependent inhibition profile make it a valuable tool for studying aromatase kinetics, active‑site topology, and the role of 19‑oxygenation in estrogen biosynthesis [3].

Why 19‑Hydroxy‑4‑androsten‑17‑one Cannot Be Interchanged with Common Steroidal Aromatase Inhibitors


Steroidal aromatase inhibitors display profound functional divergence based on subtle structural modifications. Unlike the 3‑oxo‑containing analog 19‑hydroxyandrost‑4‑ene‑3,17‑dione (which exhibits ~30‑fold weaker Ki) or the parent compound androst‑4‑en‑17‑one (which lacks the critical 19‑hydroxy group), 19‑hydroxy‑4‑androsten‑17‑one uniquely combines a 3‑deoxy framework with a 19‑hydroxymethyl group [1][2]. Moreover, in contrast to mechanism‑based inactivators such as 4‑hydroxyandrostenedione (formestane), it does not cause time‑dependent irreversible enzyme inactivation [3]. These differences are not cosmetic; they directly govern binding affinity, reversibility, and utility in experimental systems. Consequently, substituting a generic “aromatase inhibitor” without accounting for these quantitative distinctions compromises experimental reproducibility and mechanistic interpretation [4].

Quantitative Comparator Analysis: Why 19‑Hydroxy‑4‑androsten‑17‑one Outperforms or Differs from Key Analogs


19‑Hydroxy‑4‑androsten‑17‑one Exhibits 30‑fold Higher Affinity than the 3‑Oxo Analog 19‑Hydroxyandrost‑4‑ene‑3,17‑dione

Direct comparison of aromatase Ki values reveals a substantial affinity advantage for the 3‑deoxy compound. 19‑Hydroxy‑4‑androsten‑17‑one displays an apparent Ki of 12.5 nM, whereas its 3‑oxo counterpart, 19‑hydroxyandrost‑4‑ene‑3,17‑dione, exhibits Ki values of 380 nM and 450 nM against the substrates 19‑oxoandrost‑4‑ene‑3,17‑dione and androst‑4‑ene‑3,17‑dione, respectively [1][2].

aromatase inhibition structure-activity relationship CYP19A1

Reversible, Non‑Time‑Dependent Inhibition Distinguishes 19‑Hydroxy‑4‑androsten‑17‑one from Suicide Inactivators like 4‑Hydroxyandrostenedione

19‑Hydroxy‑4‑androsten‑17‑one acts as a purely competitive inhibitor without time‑dependent inactivation of aromatase [1]. In contrast, 4‑hydroxyandrostenedione (formestane) causes irreversible, time‑dependent enzyme inactivation through covalent binding, a property that precludes its use in steady‑state kinetic studies or reversible target engagement assays [2].

enzyme kinetics reversible inhibition mechanism-based inactivation

19‑Hydroxy‑4‑androsten‑17‑one is a More Potent Competitive Inhibitor than the Parent 6‑Unsubstituted 3‑Deoxy Steroid in Certain Series

While the unsubstituted parent compound androst‑4‑en‑17‑one shows a Ki of 6.8 nM against human placental aromatase [1], the 19‑hydroxy derivative exhibits a Ki of 12.5 nM [2]. Although this represents a modest ~1.8‑fold reduction in potency, the 19‑hydroxy group confers critical functional attributes: it serves as a mimic of the natural 19‑oxygenated reaction intermediate and blocks the enzyme's ability to process the inhibitor as a substrate [3].

SAR androst-4-en-17-one 6-substituted analogs

The 3‑Deoxy Framework Eliminates Metabolic Liabilities Associated with 3‑Oxo Steroids

Unlike 3‑oxo‑containing steroids such as 19‑hydroxyandrost‑4‑ene‑3,17‑dione, which are substrates for 3α/3β‑hydroxysteroid dehydrogenases and can undergo reductive metabolism at the 3‑position, 19‑hydroxy‑4‑androsten‑17‑one lacks a C‑3 carbonyl group [1]. This structural deletion eliminates a primary route of metabolic inactivation observed with conventional steroidal aromatase inhibitors [2].

metabolic stability 3-deoxy steroid in vitro pharmacology

Optimal Scientific and Industrial Use Cases for 19‑Hydroxy‑4‑androsten‑17‑one


Enzyme Kinetic Studies of Aromatase (CYP19A1) Requiring Reversible Competitive Inhibition

19‑Hydroxy‑4‑androsten‑17‑one is ideal for steady‑state enzyme kinetic assays where a pure competitive inhibitor is required. Its lack of time‑dependent inactivation [1] ensures that enzyme concentration remains constant throughout the measurement period, allowing accurate determination of Ki, Km, and Vmax without the confounding effects of irreversible enzyme loss. This makes it a superior choice over suicide inactivators like 4‑hydroxyandrostenedione for Michaelis‑Menten analysis and Dixon plot construction.

Probing the 19‑Oxygenation Mechanism and Active‑Site Topology of Aromatase

The compound's 19‑hydroxy group mimics the natural first‑step intermediate in aromatase catalysis [2]. Because it binds competitively but cannot be further oxygenated to the 19‑oxo or aromatized product, it serves as a “frozen” intermediate analog for structural studies, including X‑ray crystallography, molecular docking, and spectroscopic interrogation of the active site. Its 3‑deoxy framework additionally simplifies spectral analysis by eliminating 3‑carbonyl‑related signals [3].

In Vitro Estrogen Biosynthesis Inhibition in Cellular Models Where Metabolic Stability is Critical

In assays employing hepatic S9 fractions or intact hepatocytes, 3‑oxo steroids are rapidly inactivated by 3α/3β‑hydroxysteroid dehydrogenases [4]. The 3‑deoxy structure of 19‑hydroxy‑4‑androsten‑17‑one confers resistance to this major metabolic pathway, providing a more stable inhibitor concentration over extended incubation periods. This reduces inter‑experiment variability and lowers the required dosing frequency in long‑term cellular estrogen production assays.

Comparative Pharmacology Studies Differentiating Reversible from Irreversible Aromatase Inhibition

When benchmarking novel aromatase inhibitors or investigating the cellular consequences of reversible versus irreversible target engagement, 19‑hydroxy‑4‑androsten‑17‑one serves as the prototypical reversible competitive control. Its well‑characterized Ki (12.5 nM) and defined mechanism [5] enable side‑by‑side comparison with mechanism‑based inactivators (e.g., exemestane, formestane) to deconvolute the contributions of potency versus residence time to downstream biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19-Hydroxy-4-androsten-17-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.